5-(4-Methoxyphenyl)indoline-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Methoxyphenyl)indoline-2,3-dione is a chemical compound that belongs to the indole family.
Preparation Methods
The synthesis of 5-(4-Methoxyphenyl)indoline-2,3-dione can be achieved through several methods. One common synthetic route involves the reaction of 4-methoxybenzylamine with isatin under acidic conditions. The reaction typically takes place in boiling ethanol for several hours, resulting in the formation of the desired compound . Another method involves the Fischer indole synthesis, where phenylhydrazine hydrochloride reacts with cyclohexanone in the presence of methanesulfonic acid under reflux conditions . These methods provide good yields and are widely used in laboratory settings.
Chemical Reactions Analysis
5-(4-Methoxyphenyl)indoline-2,3-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The compound can also undergo electrophilic substitution reactions due to the presence of the indole nucleus, which is rich in π-electrons . Major products formed from these reactions include substituted indoline derivatives and other functionalized compounds.
Scientific Research Applications
5-(4-Methoxyphenyl)indoline-2,3-dione has been extensively studied for its potential applications in scientific research. In chemistry, it is used as a building block for the synthesis of various heterocyclic compounds. In biology, it has shown promise as an antiviral, anti-inflammatory, and anticancer agent . The compound has also been investigated for its potential use in the treatment of neurodegenerative diseases and as a corrosion inhibitor in industrial applications . Its diverse biological activities make it a valuable compound for further research and development.
Mechanism of Action
The mechanism of action of 5-(4-Methoxyphenyl)indoline-2,3-dione involves its interaction with various molecular targets and pathways. The compound has been shown to inhibit the activity of certain enzymes and receptors, leading to its biological effects. For example, it can bind to estrogen receptors and modulate their activity, making it a potential candidate for the treatment of hormone-related cancers . Additionally, its anti-inflammatory and analgesic activities are attributed to its ability to inhibit the production of pro-inflammatory cytokines and other mediators .
Comparison with Similar Compounds
5-(4-Methoxyphenyl)indoline-2,3-dione can be compared with other indole derivatives such as 5-chloroindoline-2,3-dione and 5-phenylindoline-2,3-dione. These compounds share similar core structures but differ in their substituents, which can significantly impact their chemical properties and biological activities . For instance, 5-chloroindoline-2,3-dione has been studied for its antimicrobial activity, while 5-phenylindoline-2,3-dione has shown potential as an anticancer agent
Properties
Molecular Formula |
C15H11NO3 |
---|---|
Molecular Weight |
253.25 g/mol |
IUPAC Name |
5-(4-methoxyphenyl)-1H-indole-2,3-dione |
InChI |
InChI=1S/C15H11NO3/c1-19-11-5-2-9(3-6-11)10-4-7-13-12(8-10)14(17)15(18)16-13/h2-8H,1H3,(H,16,17,18) |
InChI Key |
ZDGMYXUBGVOAKW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC3=C(C=C2)NC(=O)C3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.